tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3/c1-19(2,3)28-18(27)21-14-8-10-24(11-9-14)17(26)16-12-25(23-22-16)15-6-4-13(20)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAZEWNGTUXOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multistep organic synthesis. A common synthetic route may include:
Formation of the 1-(4-fluorophenyl)-1H-1,2,3-triazole core through a Click Chemistry reaction between azides and alkynes.
Coupling of the triazole derivative with a suitable piperidine derivative under appropriate conditions, often involving acylation or alkylation reactions.
Introduction of the tert-butyl carbamate group via a carbamoylation reaction, typically using reagents such as tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound would scale up these synthetic routes using continuous flow reactors or batch processing under controlled conditions. Advanced purification methods such as recrystallization or chromatography might be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Oxidation and Reduction: : The compound can undergo oxidation at the piperidine ring, leading to the formation of N-oxide derivatives. It can also be reduced under catalytic hydrogenation conditions.
Substitution: : The fluorophenyl group can be involved in various nucleophilic aromatic substitution reactions.
Coupling Reactions: : The triazole and piperidine rings can participate in coupling reactions, enabling the formation of more complex molecules.
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Such as palladium on carbon with hydrogen gas for reduction.
Bases and nucleophiles: : For substitution reactions involving the fluorophenyl group.
Major Products: The major products formed from these reactions include:
N-oxide derivatives from oxidation.
De-fluorinated phenyl derivatives from substitution reactions.
Hydrogenated piperidine derivatives from reduction.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of various chemical pathways and reactivity.
Biology: In biological studies, this compound may be used as a probe to understand enzyme-substrate interactions and as a tool in biochemical assays.
Medicine: In the field of medicine, it holds potential as a precursor or active ingredient in the development of novel therapeutic agents targeting specific molecular pathways involved in diseases.
Industry: Industrially, it can be used in the manufacture of specialty chemicals, agrochemicals, and as a building block for high-performance materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazole ring often plays a crucial role in binding to enzymes or receptors, while the fluorophenyl group can enhance the compound's affinity and specificity. The mechanism of action might involve inhibition or activation of target proteins, modulation of signaling pathways, or alteration of cellular processes.
Comparison with Similar Compounds
Structural Analog: tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (2c)
- Structure : Biphenyl core with 4-fluorophenyl and nitro substituents, linked to a tert-butyl carbamate.
- Synthesis : Prepared via Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and a boronate ester precursor .
- Key Differences : Lacks the triazole-piperidine scaffold, instead utilizing a biphenyl system. The nitro group may confer distinct electronic properties compared to the triazole’s hydrogen-bonding capacity.
Structural Analog: (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5c)
- Structure: 4-Fluorophenyl-triazole linked to an isobutylphenylpropanoate ester.
- Biological Relevance : Demonstrates COX-2 inhibitory activity, highlighting the role of fluorinated triazoles in enzyme targeting .
- Key Differences: Replaces the piperidine-carbamate with an ester-propanoate group, reducing conformational rigidity and altering pharmacokinetic properties.
Structural Analog: tert-butyl {1-[(4-nitrophenyl)methyl]piperidin-4-yl}carbamate
Structural Analog: AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)
- Structure : Combines triazole-piperidine with an indole carboxylate and sulfonamide.
- Biological Activity : Targets CK2 kinase, inducing apoptosis in cancer cells .
- Key Differences : The indole-sulfonamide extension likely enhances kinase binding, whereas the target compound’s simpler triazole-fluorophenyl system may prioritize solubility and blood-brain barrier penetration.
Biological Activity
The compound tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate, with the CAS number 125971-95-1, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H22FN3O2. It features a piperidine ring, a triazole moiety, and a tert-butyl carbamate group. The presence of the 4-fluorophenyl group is significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins. This allows the compound to modulate the activity of enzymes or receptors involved in critical biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or cell signaling pathways.
- Receptor Modulation : It could potentially interact with G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing cellular responses.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. The activity against various bacterial strains suggests potential applications in treating infections.
Anti-inflammatory Effects
Preliminary data suggests that this compound may inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. In vitro studies demonstrated reduced IL-1β release and pyroptotic cell death in macrophages treated with this compound .
Anticancer Potential
The compound's ability to modulate cell signaling pathways may also position it as a candidate for anticancer therapies. Research has shown that related compounds can induce apoptosis in cancer cells through targeted interactions with oncogenic pathways.
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- NLRP3 Inflammasome Inhibition : A study evaluated various derivatives for their ability to inhibit NLRP3-dependent IL-1β release in THP-1 cells. Compounds similar to this compound showed promising results in reducing pyroptosis and inflammatory cytokine release .
- Antimicrobial Screening : Another research effort assessed various triazole-containing compounds for their antimicrobial efficacy against resistant bacterial strains. Results indicated that modifications in the side chains significantly influenced activity levels.
Data Summary Table
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate?
- Methodological Answer : The synthesis typically involves sequential reactions:
- Click Chemistry : Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-fluorophenyl azide and a terminal alkyne intermediate.
- Amide Coupling : Reaction of the triazole with a piperidine-4-ylcarbamate derivative using coupling agents like HATU or EDC in dichloromethane (DCM) or DMF .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups for amine protection, followed by deprotection under acidic conditions (e.g., TFA) .
- Key Reagents : Triethylamine (TEA) as a base, Pd/C or NaBH4 for reductions, and DCM as a solvent .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions (e.g., fluorophenyl protons at δ 7.5–8.0 ppm; triazole protons at δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirm molecular ion peaks matching the calculated mass (e.g., [M+H]+ for C₂₀H₂₄FN₅O₃: 426.1895) .
- Melting Point Analysis : Consistency with literature values (e.g., 60–62°C for analogs) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Avoid direct sunlight and store at room temperature .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., CuI vs. CuSO₄/sodium ascorbate) for CuAAC to improve triazole formation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCM) for amide coupling; DCM may reduce side reactions .
- Temperature Control : Conduct reactions under reflux (40–50°C) for better kinetics without decomposition .
Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Purity Check : Re-purify via silica gel chromatography (hexane/ethyl acetate gradient) to remove byproducts .
- Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ if CDCl₃ obscures exchangeable protons (e.g., NH groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts .
Q. What strategies integrate this compound into a pharmacological study targeting enzyme inhibition?
- Methodological Answer :
- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., kinases) based on the triazole’s π-π stacking and fluorophenyl’s hydrophobic interactions .
- In Vitro Assays : Screen against enzyme panels (e.g., EGFR, PI3K) with fluorogenic substrates. Measure IC₅₀ values using dose-response curves .
- Metabolic Stability : Assess microsomal stability (human liver microsomes) to prioritize derivatives with longer half-lives .
Q. How do structural analogs (e.g., nitro vs. fluoro substituents) affect reactivity and bioactivity?
- Methodological Answer :
- Comparative Synthesis : Replace 4-fluorophenyl with 3-nitrobenzyl (see ) and compare yields/reactivity .
- SAR Analysis : Test analogs in bioassays; nitro groups may enhance electron-withdrawing effects, altering binding affinity .
- Computational Modeling : Calculate Hammett constants (σ) to quantify substituent effects on reaction rates .
Q. How to design a research framework linking this compound’s properties to a theoretical hypothesis?
- Methodological Answer :
- Hypothesis Development : Align with theories like "enzyme-substrate complementarity" by correlating the triazole’s geometry with active-site dimensions .
- Experimental Variables : Define independent variables (e.g., substituent groups) and dependent variables (e.g., IC₅₀) in a factorial design .
- Data Validation : Use statistical tools (ANOVA) to confirm significance and address confounding factors (e.g., solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
